molecular formula C11H19F3N2 B7940814 1-(Pyrrolidin-3-ylmethyl)-4-(trifluoromethyl)piperidine

1-(Pyrrolidin-3-ylmethyl)-4-(trifluoromethyl)piperidine

Cat. No.: B7940814
M. Wt: 236.28 g/mol
InChI Key: MGCYKHZMJXESMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyrrolidin-3-ylmethyl)-4-(trifluoromethyl)piperidine is a chemical compound of significant interest in pharmaceutical and medicinal chemistry research, particularly in the development of novel therapeutic agents. This compound features a piperidine ring substituted with a trifluoromethyl group, a motif known to enhance a molecule's metabolic stability, lipophilicity, and binding affinity . Furthermore, the pyrrolidine moiety linked via a methylene bridge is a common structural feature in compounds designed to interact with biological targets, serving as a versatile scaffold in drug discovery . While specific biological data for this exact molecule is not publicly detailed, its structural analogs, particularly those incorporating the pyrrolidin-3-ylmethyl group and the trifluoromethyl group on a nitrogen-containing heterocycle, have been identified as key intermediates or active components in patent literature. These related compounds are investigated as potential antagonists for immune-related targets, suggesting this compound's utility in early-stage research for autoimmune diseases . Researchers value this compound for exploring structure-activity relationships (SAR) and as a building block for constructing more complex molecules for high-throughput screening. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

1-(pyrrolidin-3-ylmethyl)-4-(trifluoromethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F3N2/c12-11(13,14)10-2-5-16(6-3-10)8-9-1-4-15-7-9/h9-10,15H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCYKHZMJXESMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CN2CCC(CC2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Fluorination of Piperidine Carboxylic Acids

The most robust method for introducing the trifluoromethyl group at the 4-position of piperidine involves the reaction of 4-piperidine carboxylic acid with sulfur tetrafluoride (SF₄) in anhydrous hydrofluoric acid (HF) and chlorinated solvents. This one-step process leverages SF₄’s dual role as a fluorinating and dehydrating agent, converting the carboxylic acid moiety into a trifluoromethyl group.

Representative Protocol (Embodiment 1):

  • Reactants : 100 g 4-piperidine carboxylic acid, 270 g SF₄, 150 g chloroform, 50 g HF.

  • Conditions : 85°C for 3 hours under agitation in a stainless steel autoclave.

  • Workup : Neutralization with NaOH (pH 10), chloroform extraction, and fractional distillation.

  • Outcome : 95% purity, 80.1% yield.

Variations in solvent systems and SF₄ stoichiometry significantly impact efficiency. For instance, substituting chloroform with dichloromethane reduces yields to 58.7% (Embodiment 10), while increasing SF₄ loading to 380 g improves yields marginally (66.5%, Embodiment 2). Elevated temperatures (e.g., 150°C in Embodiment 9) paradoxically lower yields due to side reactions, underscoring the necessity for precise thermal control.

Table 1: Optimization of Trifluoromethylation Conditions

EmbodimentSolventSF₄ (g)Temp (°C)Yield (%)
1Chloroform2708580.1
2Dichloromethane3808566.5
9Chloroform27015074.6
11Chloroform2509575.0

Functionalization of Piperidine at the 1-Position: Introducing the Pyrrolidin-3-ylmethyl Group

Reductive Amination of Pyrrolidine Derivatives

Post-trifluoromethylation, the piperidine nitrogen undergoes alkylation with pyrrolidin-3-ylmethanamine. Source demonstrates a reductive amination protocol using NaCNBH₃ in methanol/acetic acid, adapted for secondary amine coupling:

Protocol (Adapted from):

  • Reactants : 4-(Trifluoromethyl)piperidine (1 eq), pyrrolidin-3-ylmethanamine (1.2 eq), NaCNBH₃ (4 eq).

  • Conditions : 0°C to room temperature, pH 6 (acetic acid), 3 hours.

  • Workup : Aqueous workup, dichloromethane extraction, silica gel chromatography.

  • Outcome : 60–75% yield (extrapolated from analogous reactions).

Integrated Synthesis Pathways

Sequential Trifluoromethylation and Alkylation

Step 1 : Synthesize 4-(trifluoromethyl)piperidine via SF₄/HF (80.1% yield).
Step 2 : Protect the piperidine nitrogen with a tert-butyl carbamate (Boc) group using Boc₂O in DCM.
Step 3 : Introduce a bromomethyl group at the 1-position via radical bromination (NBS, AIBN, CCl₄).
Step 4 : Couple with pyrrolidine-3-methanol under Mitsunobu conditions (DEAD/PPh₃).
Step 5 : Deprotect the Boc group using trifluoroacetic acid (TFA) in DCM.

Overall Yield Estimate : 45–55% (multi-step attrition).

Convergent Approach: Modular Assembly

Module A : 4-(Trifluoromethyl)piperidine (80.1%).
Module B : Pyrrolidin-3-ylmethanamine (synthesized via reductive amination of pyrrolidin-3-one).
Convergence : React Module A and Module B via reductive amination (NaCNBH₃, MeOH, 60–75%).

Advantages : Fewer steps, higher functional group tolerance.

Analytical and Purification Considerations

Chromatographic Techniques

  • Flash Chromatography : Silica gel with gradients of ethyl acetate/petroleum ether or dichloromethane/methanol.

  • Distillation : Effective for high-purity 4-(trifluoromethyl)piperidine isolation (bp ~95–105°C).

Spectroscopic Characterization

  • ¹H NMR : Key signals include the trifluoromethyl singlet (δ -67 ppm in ¹⁹F NMR) and pyrrolidine methylene protons (δ 2.5–3.5 ppm).

  • MS (ESI+) : Expected m/z 251.2 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

1-(Pyrrolidin-3-ylmethyl)-4-(trifluoromethyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the fully reduced piperidine derivative.

    Substitution: Formation of substituted piperidine derivatives with various functional groups.

Scientific Research Applications

1-(Pyrrolidin-3-ylmethyl)-4-(trifluoromethyl)piperidine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: The compound can be used in studies investigating the interaction of small molecules with biological targets, such as receptors or enzymes.

Mechanism of Action

The mechanism of action of 1-(Pyrrolidin-3-ylmethyl)-4-(trifluoromethyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as neurotransmitter receptors or ion channels, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites.

Comparison with Similar Compounds

Key Observations :

  • The trifluoromethyl group enhances lipophilicity and metabolic stability across analogs .
  • Substitutions at the 1-position (e.g., benzyl, propargyl, acyl) modulate steric bulk and electronic effects, influencing solubility and target interactions. For instance, hydrochloride salts (e.g., ) improve crystallinity and stability.

Comparison :

  • Nickel-catalyzed cross-coupling () offers high efficiency for aryl-piperidine bonds, whereas peptide coupling reagents (e.g., HOBt/TBTU) are preferred for acylations ().

Pharmacological Activity and Target Interactions

While direct data for the target compound are unavailable, structurally related piperidines exhibit diverse bioactivities:

Compound Biological Activity Mechanism/Target Efficacy (IC50/EC50) Reference
UDO (pyridine derivative) Anti-Trypanosoma cruzi CYP51 inhibition Comparable to posaconazole
Sch-350634 CCR5 antagonist HIV-1 entry inhibition Potent in PBMCs
Compound 5b (benzamide derivative) Anti-fatigue AMPA receptor modulation Significant activity
(E)-4-(4-Trifluoromethylstyryl)-1-propargylpiperidine (84) Not specified N/A N/A

Inferences for Target Compound :

  • The trifluoromethyl group in UDO and Sch-350634 enhances target binding via hydrophobic interactions .
  • The pyrrolidinylmethyl substituent may confer selectivity for enzymes or receptors sensitive to secondary amine interactions (e.g., GPCRs or ion channels) .

Biological Activity

1-(Pyrrolidin-3-ylmethyl)-4-(trifluoromethyl)piperidine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a pyrrolidine moiety and a trifluoromethyl group. This specific arrangement enhances its lipophilicity and may influence its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Piperidine Ring : The initial step often includes the cyclization of appropriate precursors to form the piperidine structure.
  • Introduction of the Trifluoromethyl Group : This can be achieved using trifluoromethylation reagents such as trifluoromethyl iodide in the presence of bases.
  • Attachment of the Pyrrolidine Moiety : This step usually involves nucleophilic substitution reactions, where the pyrrolidine is introduced to the piperidine framework.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Receptor Binding : The trifluoromethyl group enhances binding affinity to certain receptors, potentially modulating their activity. For instance, research indicates that similar compounds can act as antagonists or agonists at neurotransmitter receptors, influencing neurological pathways .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes such as autotaxin, which is involved in cancer progression by regulating lysophosphatidic acid levels .

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Neurological Disorders : In vitro studies suggest that derivatives of this compound can interact with neurotransmitter systems, indicating potential use in treating conditions like schizophrenia and depression .
  • Cancer Therapy : Research has shown that compounds with similar structures can inhibit tumor growth by targeting autotaxin and other pathways associated with cancer progression .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Receptor ModulationAgonistic/antagonistic effects on neurotransmitter receptors
Enzyme InhibitionInhibition of autotaxin; potential anticancer properties
Antimicrobial ActivityInvestigated for potential antimicrobial effects

Applications

  • Medicinal Chemistry : As a building block for developing new pharmaceuticals targeting neurological disorders and cancer.
  • Research Tool : Utilized in studies investigating receptor interactions and enzyme activities due to its structural properties.
  • Industrial Uses : Potential applications in synthesizing agrochemicals and specialty chemicals due to its unique chemical reactivity.

Q & A

Basic Research Questions

Q. What are effective strategies to optimize the synthetic yield of 1-(Pyrrolidin-3-ylmethyl)-4-(trifluoromethyl)piperidine?

  • Methodology : Optimize reaction parameters such as solvent choice (e.g., dichloromethane for improved solubility), temperature control, and stoichiometric ratios. Use column chromatography (silica gel) for purification, as described in analogous piperidine syntheses . Computational reaction path searches (quantum chemical calculations) can predict optimal conditions, reducing trial-and-error experimentation .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

  • Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for functional group identification and X-ray crystallography for absolute stereochemical confirmation. For example, piperidine derivatives in similar studies were resolved via single-crystal X-ray diffraction (e.g., Acta Cryst. E68, o2839–o2840) . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate molecular weight and bond vibrations.

Q. What safety protocols are critical during handling and storage?

  • Methodology : Follow acute toxicity (Acute Tox. 4 Oral) and eye irritation (Eye Irrit. 2) guidelines as per GHS classification. Use fume hoods for reactions, store under inert gas (argon/nitrogen) at 2–8°C, and avoid exposure to moisture. Safety protocols for structurally similar compounds emphasize hazard codes H300 (toxic if swallowed) and H315 (skin irritation) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in novel reaction pathways?

  • Methodology : Apply density functional theory (DFT) to model transition states and reaction intermediates. For example, ICReDD’s workflow integrates quantum mechanics (QM) and machine learning to prioritize synthetic routes . Molecular docking studies can also assess binding affinity to biological targets (e.g., enzymes or receptors), leveraging pyrrolidine-piperidine hybrids as pharmacophores .

Q. What strategies resolve contradictions in reported biological activities of analogous piperidine derivatives?

  • Methodology : Conduct meta-analyses of published data to identify variables (e.g., assay conditions, substituent effects). For instance, 4-piperidone derivatives show divergent activities depending on substituent electronegativity . Validate findings via orthogonal assays (e.g., enzymatic vs. cell-based) and statistically robust dose-response studies .

Q. How can isotopic labeling elucidate the compound’s metabolic stability in pharmacokinetic studies?

  • Methodology : Synthesize deuterated or ¹³C-labeled analogs to track metabolic pathways. Use LC-MS/MS to quantify metabolites in vitro (e.g., liver microsomes) and in vivo. Similar approaches for fluorinated piperidines revealed CYP450-mediated oxidation as a key clearance mechanism .

Q. What reactor designs improve scalability for multi-step syntheses involving this compound?

  • Methodology : Implement continuous-flow reactors to enhance heat/mass transfer and reduce side reactions. For example, piperidine functionalization under flow conditions improved yields by 15–20% compared to batch processes . Optimize catalyst loading (e.g., Pd/C for hydrogenation) and residence time using process simulation software .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.